1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
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Overview
Description
1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methoxymethyl Group:
Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling Reactions: The piperidine and pyrazole rings are coupled together using a suitable linker, such as a carbonyl group.
Final Assembly: The phenyl ring is introduced through a nucleophilic substitution reaction, and the final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and an appropriate nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]propanone
- 1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]butanone
Uniqueness
1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-[[3-[3-(methoxymethyl)piperidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14(24)16-6-3-7-18(9-16)27-13-17-10-19(22-21-17)20(25)23-8-4-5-15(11-23)12-26-2/h3,6-7,9-10,15H,4-5,8,11-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGUTGLWMRRQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCCC(C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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